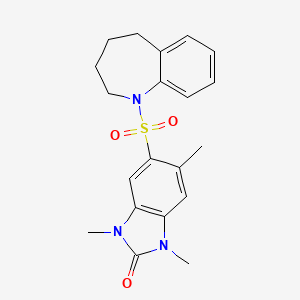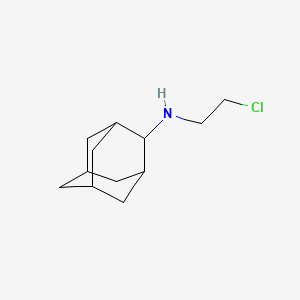![molecular formula C25H28N4OS B15002351 1-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol](/img/structure/B15002351.png)
1-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL is a complex organic compound that features a triazole ring, a carbazole moiety, and a propanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL typically involves the reaction of polyfunctionalized triazoles with various reagents. For instance, the reaction of triazole derivatives with β-dicarbonyl compounds in ortho-phosphoric acid can yield the desired product . Additionally, the reaction of triazole derivatives with arylidene malononitriles in dimethylformamide (DMF) can also produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis.
化学反应分析
Types of Reactions
1-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL can undergo various chemical reactions, including:
Substitution: The triazole ring can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidizing the sulfanyl group.
Substitution: Reagents such as β-dicarbonyl compounds and arylidene malononitriles in solvents like DMF are used for substitution reactions.
Major Products Formed
科学研究应用
1-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is known for its biological activities, including antifungal, anticancer, and antiviral properties.
Materials Science: The unique structure of the compound makes it a potential candidate for use in organic electronics and photonics.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions due to its complex structure and functional groups.
作用机制
The mechanism of action of 1-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL is not fully understood. it is believed that the triazole ring interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The sulfanyl and carbazole moieties may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as Ravuconazole, Estazolam, and Alprazolam share the triazole ring and exhibit various biological activities.
Carbazole Derivatives: Compounds like Carvedilol and Prazosin contain the carbazole moiety and are used in medicinal applications.
Uniqueness
1-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL is unique due to its combination of a triazole ring, a carbazole moiety, and a propanol group
属性
分子式 |
C25H28N4OS |
|---|---|
分子量 |
432.6 g/mol |
IUPAC 名称 |
1-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C25H28N4OS/c1-17-11-13-18(14-12-17)24-26-27-25(28(24)2)31-16-19(30)15-29-22-9-5-3-7-20(22)21-8-4-6-10-23(21)29/h3,5,7,9,11-14,19,30H,4,6,8,10,15-16H2,1-2H3 |
InChI 键 |
MKKCCKXAOUXRCF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)SCC(CN3C4=C(CCCC4)C5=CC=CC=C53)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-dichloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methylbenzenesulfonamide](/img/structure/B15002272.png)
![N-(3-methoxypropyl)-2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide](/img/structure/B15002276.png)

![Ethyl 2-{1,3,6-trimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}acetate](/img/structure/B15002278.png)
![Methyl 4-[6-(diethylcarbamoyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoate](/img/structure/B15002282.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B15002295.png)
![N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B15002297.png)

![N-(2,6-dimethylphenyl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B15002312.png)
![3-(4-Fluorophenyl)-5-oxo-7-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15002314.png)
![6-(tert-butyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B15002327.png)
![N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002333.png)
![2-[(E)-{2-[3-(1H-tetrazol-5-yl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B15002344.png)
![3-methyl-N-{2-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B15002355.png)
